2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is a chemical compound with the molecular weight of 179.71 . Its IUPAC name is this compound . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Research on similar compounds, such as tetrahydro-4H-thiopyran-4-ylidene end-capped oligo(cyclohexylidenes), shows a strong through-bond coupling between their π bonds and sulfur lone pairs . This coupling is mediated by an interaction between the H(ax)–C–C–H(ax) structural sub-units and the π bonds connecting the cyclohexyl moieties .Scientific Research Applications
Synthesis and Derivative Formation
- Derivative Synthesis: The interaction of related compounds with hydroxylamine hydrochloride results in the formation of corresponding oximes, demonstrating a pathway for derivative synthesis (Nazarov & Kuznetsova, 1954).
- Heterocyclic Compounds: Thiomethylation of certain ketones with formaldehyde and sodium sulfide forms 3,5-dialkyltetrahydro-4H-thiopyran-4-ones, indicating its utility in heterocyclic compound synthesis (Baeva et al., 2015).
Chemical Structure and Properties
- Tautomeric Forms: The study of tautomeric forms of related compounds, like 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione, provides insights into the structural dynamics and possibilities for this class of chemicals (Schweiger, 1982).
- Crystal Structure Analysis: The synthesis and molecular structure of tricyclic N-aminoimides offer a perspective on the complex crystal structures possible with derivatives of thiopyran compounds (Struga et al., 2007).
Reaction Studies and Applications
- Reaction Studies: Research on the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to synthesize various thiopyran derivatives provides insights into the chemical reactivity and potential applications of these compounds (Menozzi et al., 1984).
- Domino Reactions: The study of domino reactions involving acyclic α,α-dialkenoylketene S,S-acetals and diamines for the synthesis of fused tetraheterocyclic compounds reveals advanced applications in organic synthesis (Liang et al., 2006).
Materials Science
- Self-Assembled Monolayers: The formation of self-assembled monolayers (SAMs) from semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) showcases its application in materials science, particularly in surface chemistry (Dabirian et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(thian-4-ylidene)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBGFUDAKYSJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.